Dimethoxanate hydrochloride Dimethoxanate hydrochloride
Brand Name: Vulcanchem
CAS No.: 518-63-8
VCID: VC1603571
InChI: InChI=1S/C19H22N2O3S.ClH/c1-20(2)11-12-23-13-14-24-19(22)21-15-7-3-5-9-17(15)25-18-10-6-4-8-16(18)21;/h3-10H,11-14H2,1-2H3;1H
SMILES: CN(C)CCOCCOC(=O)N1C2=CC=CC=C2SC3=CC=CC=C31.Cl
Molecular Formula: C19H23ClN2O3S
Molecular Weight: 394.9 g/mol

Dimethoxanate hydrochloride

CAS No.: 518-63-8

Cat. No.: VC1603571

Molecular Formula: C19H23ClN2O3S

Molecular Weight: 394.9 g/mol

* For research use only. Not for human or veterinary use.

Dimethoxanate hydrochloride - 518-63-8

Specification

CAS No. 518-63-8
Molecular Formula C19H23ClN2O3S
Molecular Weight 394.9 g/mol
IUPAC Name 2-[2-(dimethylamino)ethoxy]ethyl phenothiazine-10-carboxylate;hydrochloride
Standard InChI InChI=1S/C19H22N2O3S.ClH/c1-20(2)11-12-23-13-14-24-19(22)21-15-7-3-5-9-17(15)25-18-10-6-4-8-16(18)21;/h3-10H,11-14H2,1-2H3;1H
Standard InChI Key ZJRHNNNACBPWEB-UHFFFAOYSA-N
SMILES CN(C)CCOCCOC(=O)N1C2=CC=CC=C2SC3=CC=CC=C31.Cl
Canonical SMILES CN(C)CCOCCOC(=O)N1C2=CC=CC=C2SC3=CC=CC=C31.Cl

Introduction

Chemical Structure and Properties

Chemical Identity

Dimethoxanate hydrochloride has been thoroughly characterized through various analytical methods. The compound is identified through multiple systematic naming conventions and registry systems as detailed in the following table:

ParameterInformation
Chemical Name2-[2-(dimethylamino)ethoxy]ethyl phenothiazine-10-carboxylate hydrochloride
CAS Registry Number518-63-8
Molecular FormulaC₁₉H₂₃ClN₂O₃S or C₁₉H₂₂N₂O₃S·HCl
Molecular Weight394.916 g/mol
EINECS Number208-255-1

The compound is also known by several synonyms including dimethoxanate monohydrochloride, phenothiazine-10-carboxylic acid 2-(2-dimethylaminoethyloxy)ethyl ester hydrochloride, and 2-(2-dimethylaminoethyloxy)ethyl phenothiazine-10-carboxylate hydrochloride .

Physical and Chemical Properties

Dimethoxanate hydrochloride possesses distinct physical and chemical properties that influence its pharmaceutical formulation and administration. These properties have been determined through standard analytical techniques and are summarized below:

PropertyValue
Physical StateSolid
Melting Point161-163°C (decomposition)
Boiling Point494°C at 760 mmHg
Flash Point252.6°C
StereochemistryAchiral
Optical ActivityNone
LogP4.87110
Polar Surface Area (PSA)67.31000

The compound's relatively high boiling and flash points indicate stability at room temperature, while its decomposition at melting suggests care must be taken during formulation processes involving heat .

Structural Characteristics

The molecular structure of dimethoxanate hydrochloride features a phenothiazine core with a carboxylate linkage to a 2-(2-dimethylaminoethoxy)ethyl group. This structural arrangement can be represented through various chemical notations:

Structural RepresentationInformation
SMILES NotationCl.CN(C)CCOCCOC(=O)N1C2=CC=CC=C2SC3=CC=CC=C13
InChIKeyZJRHNNNACBPWEB-UHFFFAOYSA-N
InChIInChI=1S/C19H22N2O3S.ClH/c1-20(2)11-12-23-13-14-24-19(22)21-15-7-3-5-9-17(15)25-18-10-6-4-8-16(18)21;/h3-10H,11-14H2,1-2H3;1H

The compound's structure is characterized by zero defined stereocenters and zero E/Z centers, confirming its achiral nature . The phenothiazine nucleus confers specific pharmacological properties that contribute to its antitussive activity.

Pharmaceutical Applications

Therapeutic Use

Dimethoxanate hydrochloride has been primarily utilized as a cough suppressant in clinical practice. The compound acts centrally to suppress the cough reflex, making it useful in the symptomatic management of cough associated with various respiratory conditions . Its classification as a phenothiazine derivative distinguishes it from other classes of antitussives such as opioid-based cough suppressants (e.g., codeine) and provides an alternative mechanism of action for cough control .

Unlike many other phenothiazines that are primarily used as antipsychotics or antihistamines, dimethoxanate hydrochloride was specifically developed and marketed for its antitussive properties . This specialized application represents an interesting pharmacological divergence within the broader phenothiazine class of compounds.

Dosage and Administration

Clinical studies have established specific dosing regimens for dimethoxanate hydrochloride. The standard therapeutic dose has been documented as follows:

ParameterInformation
Standard Dose50 mg once daily
Route of AdministrationOral
Population StudiedIndividuals with respiratory conditions requiring cough suppression

This dosing regimen has been established through clinical evaluation, including studies dating back to 1959 that assessed the compound's antitussive efficacy . The oral administration route facilitates patient compliance and home-based management of cough symptoms.

Mechanism of Action

The antitussive effect of dimethoxanate hydrochloride appears to involve interaction with specific neuroreceptors in the central nervous system. Research has identified the following key mechanism:

TargetBinding Affinity
Sigma-1 ReceptorIC₅₀ of 41 nM

This high-affinity binding to sigma-1 receptors in the brain likely mediates the compound's cough-suppressing effects . Additionally, dimethoxanate hydrochloride may exhibit analgesic, local anesthetic, and central nervous system depressant effects that could contribute to its therapeutic profile . The pharmacological actions extend beyond simple cough suppression, suggesting a multi-modal mechanism that could explain both its efficacy and side effect profile.

Historical Development and Regulatory Status

Discovery and Development

The development history of dimethoxanate hydrochloride spans several decades and involves multiple pharmaceutical entities:

MilestoneDetails
Original DeveloperCothera, Ayerst, US
Year of Development1957
Initial PatentUS2778824 (1955)

The synthesis pathway for dimethoxanate hydrochloride involves the reaction of phenothiazine-10-carboxylic acid chloride with dimethylaminoethoxyethanol under controlled temperature conditions, followed by isolation and conversion to the hydrochloride salt . This manufacturing process represents a standard esterification reaction typical of pharmaceutical synthesis methods of the mid-20th century.

Regulatory History

The regulatory journey of dimethoxanate hydrochloride has been marked by changing standards for efficacy evidence:

EventDetails
FDA StatusApproval withdrawn in 1975
Reason for WithdrawalLack of evidence of efficacy

This regulatory decision reflects the evolution of pharmaceutical standards in the United States during the 1970s, when many older drugs were reassessed for efficacy under more stringent criteria than those applied at their initial approval .

Global Marketing Status

Despite its regulatory challenges in the United States, dimethoxanate hydrochloride maintained a presence in international markets for a considerable period:

RegionIntroduction Year
Austria, Belgium, France1911
Italy, Spain1963
Effect CategorySpecific Effects
Pharmacological EffectsAnalgesic, local anesthetic, central nervous system depressant effects
Adverse EffectsNausea and vomiting

The compound's structural relationship to other phenothiazines suggests the potential for additional side effects typical of this class, although its specialized use as an antitussive may produce a different adverse effect profile compared to phenothiazines used as antipsychotics or antihistamines . The central nervous system depressant effects could potentially lead to drowsiness or sedation, which might be considered either beneficial or adverse depending on the clinical context and patient needs.

Synthesis and Manufacturing Process

The synthesis of dimethoxanate hydrochloride follows a well-defined chemical process that has been documented in pharmaceutical literature. The manufacturing procedure involves specific reagents, conditions, and purification steps:

  • Reaction of phenothiazine-10-carboxylic acid chloride (5.23 g) with dimethylaminoethoxyethanol (8 g) under anhydrous conditions

  • Heat treatment with stirring at 50°-105°C for 1 hour, followed by 108°-110°C for an additional hour

  • Cooling to 75°C over a period of one hour

  • Precipitation by pouring the reaction mixture over crushed ice

  • Washing of the oily precipitate with ice water by decantation

  • Uptake in benzene (75 ml) and repeated washing with water until pH 8.2 is achieved

  • Drying of the benzene solution with anhydrous sodium sulfate

  • Filtration and evaporation of benzene in a current of dry nitrogen gas

  • Conversion to the hydrochloride salt by dissolution in anhydrous ether and precipitation with dry hydrogen chloride in ether

This synthesis route represents a standard esterification reaction followed by salt formation, typical of pharmaceutical manufacturing processes for similar compounds. The detailed procedure allows for consistent production of dimethoxanate hydrochloride with predictable quality attributes.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator